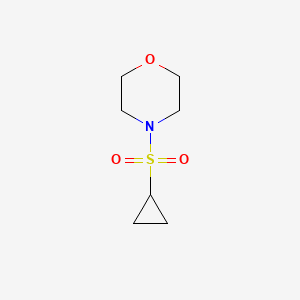

4-(cyclopropanesulfonyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(cyclopropanesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a cyclopropanesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)morpholine typically involves the reaction of morpholine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(cyclopropanesulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

- Anticancer Agents : Morpholine derivatives, including 4-(cyclopropanesulfonyl)morpholine, have been investigated for their potential as anticancer agents. The structural modifications provided by the cyclopropanesulfonyl group may enhance the compound's efficacy against specific cancer types.

- Central Nervous System Disorders : Morpholines are known to interact with neurotransmitter systems, making them candidates for treating neurological disorders. Research indicates that compounds with morpholine structures can exhibit anxiolytic and antidepressant properties due to their ability to modulate receptor activity in the brain .

- Anti-inflammatory Agents : The cyclopropanesulfonyl group has been linked to anti-inflammatory effects, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Enamine Formation : The compound can be utilized to generate enamines, which are valuable intermediates in the synthesis of complex organic molecules .

- Functional Group Transformations : The unique sulfonyl group can facilitate reactions such as sulfonamide formation, expanding the versatility of this compound in synthetic pathways .

Data Table: Comparative Analysis of Morpholine Derivatives

| Compound Name | Primary Application | Key Features |

|---|---|---|

| This compound | Anticancer, CNS disorders | Enhanced reactivity due to sulfonyl group |

| Doxapram | Respiratory stimulant | Morpholine-based structure |

| Aprepitant | Anti-nausea (CINV) | Selective NK1 receptor antagonist |

| Gefitinib | Anticancer | Morpholine used in drug structure |

Case Studies

- Clinical Trials : A recent study evaluated the efficacy of morpholine derivatives in treating chemotherapy-induced nausea and vomiting (CINV). The findings indicated that compounds like aprepitant, which contain morpholine structures, significantly reduced symptoms compared to standard treatments .

- Synthetic Pathways : Researchers have successfully synthesized complex molecules using this compound as a precursor. In one case, it was used to create a library of compounds aimed at targeting specific cancer pathways, showcasing its utility in drug discovery .

- Agricultural Applications : While primarily focused on pharmaceuticals, the sulfonamide properties of this compound suggest potential applications in agrochemicals as fungicides or herbicides due to its ability to inhibit certain biosynthetic pathways in plants .

Wirkmechanismus

The mechanism of action of 4-(cyclopropanesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine: A simpler analog without the cyclopropanesulfonyl group.

Cyclopropanesulfonyl chloride: The precursor used in the synthesis of 4-(cyclopropanesulfonyl)morpholine.

Sulfonylmorpholines: Compounds with different sulfonyl groups attached to the morpholine ring.

Uniqueness

This compound is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Biologische Aktivität

4-(Cyclopropanesulfonyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C7H13NO2S, is characterized by the presence of a cyclopropanesulfonyl group attached to a morpholine ring. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C7H13NO2S

- Molecular Weight : 175.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl group can facilitate hydrogen bonding and polar interactions, enhancing the compound's affinity for target proteins.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications as an antibacterial agent.

- Anti-inflammatory Effects : Preliminary investigations have shown that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, where this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

-

Inflammation Model :

- In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.

-

Cancer Cell Studies :

- In vitro assays on HeLa cells revealed that treatment with varying concentrations of this compound led to dose-dependent cytotoxicity, with mechanisms involving mitochondrial dysfunction and caspase activation being investigated.

Eigenschaften

IUPAC Name |

4-cyclopropylsulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c9-12(10,7-1-2-7)8-3-5-11-6-4-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFFZSHEPAWNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.